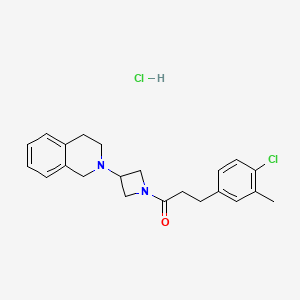
3-(4-chloro-3-methylphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-methylphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C22H26Cl2N2O and its molecular weight is 405.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-chloro-3-methylphenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)propan-1-one hydrochloride , with the CAS number 2034526-10-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, emphasizing its pharmacological implications.
- Molecular Formula : C22H26ClN2O
- Molecular Weight : 405.4 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of azetidine and isoquinoline derivatives. The synthetic route often employs various reagents and catalysts to achieve high yields and purity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, azetidinone derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the isoquinoline moiety is believed to enhance the antibacterial properties due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
Studies have also explored the anticancer potential of related azetidine compounds. For example, derivatives containing chloro-substituted phenyl groups have been linked to apoptosis in cancer cells, suggesting that the target compound may exhibit similar properties .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival.
- Cell Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell lysis.
Study 1: Antibacterial Activity
In a comparative study, azetidinone derivatives were synthesized and tested for their antibacterial activity using the disc diffusion method. The results indicated that compounds similar to the target compound had a minimum inhibitory concentration (MIC) against E. coli ranging from 32 to 64 µg/mL, demonstrating moderate efficacy compared to standard antibiotics .
Study 2: Anticancer Activity
A study focusing on the cytotoxic effects of various azetidine derivatives revealed that certain compounds induced apoptosis in human cancer cell lines at concentrations as low as 10 µM. This suggests that the biological activity of this compound could be further explored in cancer research .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O.ClH/c1-16-12-17(6-8-21(16)23)7-9-22(26)25-14-20(15-25)24-11-10-18-4-2-3-5-19(18)13-24;/h2-6,8,12,20H,7,9-11,13-15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUPVJMGZGOGEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













